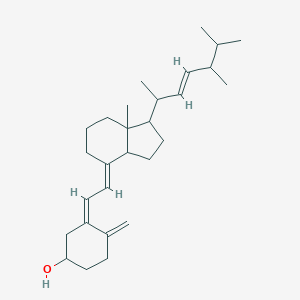
Ergocalciférol
Vue d'ensemble
Description
Il s'agit d'un sécostéroïde formé par la rupture photochimique d'une liaison d'un stéroïde, spécifiquement par l'action de la lumière ultraviolette (UV-B ou UV-C) sur l'ergostérol, une forme de provitamine D2 . L'ergocalciférol est utilisé pour prévenir et traiter la carence en vitamine D, y compris les affections telles que le rachitisme et l'hypoparathyroïdie .
Applications De Recherche Scientifique
Ergocalciferol has a wide range of scientific research applications. In chemistry, it is used to study the photochemical reactions of steroids. In biology and medicine, ergocalciferol is essential for studying vitamin D metabolism and its effects on calcium and phosphate homeostasis . It is also used in the development of vitamin D-fortified foods and pharmaceuticals . Recent research has focused on the encapsulation of ergocalciferol in nanoparticles to improve its stability and bioavailability .
Mécanisme D'action
Target of Action
Ergocalciferol, also known as Vitamin D2, is an inactivated vitamin D analog . It primarily targets the Vitamin D Receptor (VDR) . The VDR is a nuclear receptor that regulates gene expression when activated by vitamin D .
Mode of Action
Ergocalciferol requires transformation to its major active circulating hydroxylated metabolite to exert its effects . This metabolite binds to the VDR, leading to the mobilization and accretion of calcium and phosphorus in the bone, absorption of calcium and phosphorus in the intestine, and reabsorption of calcium and phosphorus in the kidney .
Biochemical Pathways
Ergocalciferol is involved in the Vitamin D metabolic pathway. It is synthesized by plants in response to UVB light . Once ingested, it undergoes two-step hydroxylation for activation . The first hydroxylation occurs in the liver, producing 25-hydroxyvitamin D, and the second occurs in the kidneys, producing the active form, 1,25-dihydroxyvitamin D . This active form then interacts with the VDR to regulate calcium and phosphorus metabolism .
Pharmacokinetics
Ergocalciferol is absorbed in the intestines and transported to the liver for the first hydroxylation .
Result of Action
The activation of the VDR by the hydroxylated metabolite of ergocalciferol leads to several molecular and cellular effects. These include increased calcium and phosphorus absorption in the intestines, increased secretion of calcium from bone to blood, and increased reabsorption of calcium and phosphorus in the kidneys . These actions help maintain calcium and phosphorus homeostasis, which is essential for bone health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ergocalciferol. For instance, the synthesis of ergocalciferol in plants is influenced by UVB light exposure . Additionally, the absorption of ergocalciferol can be affected by factors such as dietary fat content and the presence of certain medical conditions, such as malabsorption syndromes .
Safety and Hazards
Ergocalciferol can affect you when breathed in and by passing through your skin . Overexposure can cause nausea, vomiting, diarrhea or constipation, loss of appetite and weight loss . High exposure can cause headache, nervousness, muscle weakness, fatigue, confusion and apathy . Severe poisoning can affect the heart and bones, and cause disturbances in vision . Ergocalciferol can cause kidney damage .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Ergocalciferol participates in numerous biochemical reactions. It is an inactivated vitamin D analog that undergoes two-step metabolism in the liver and kidney to produce a biologically active metabolite, calcitriol . This metabolite binds to the vitamin D receptor (VDR) for the regulation of expression of diverse genes .
Cellular Effects
Ergocalciferol has significant effects on various types of cells and cellular processes. It influences cell function by increasing the amount of calcium absorbed by the intestines and kidneys . In a study on β-Cell Function in New-Onset Type 1 Diabetes, ergocalciferol significantly slowed the decline in percentage AUC C-peptide from baseline compared with placebo .
Molecular Mechanism
Ergocalciferol exerts its effects at the molecular level through several mechanisms. It is a secosteroid formed by the action of ultraviolet light (UV-B or UV-C) on ergosterol, a form of provitamin D2 . Like cholecalciferol, ergocalciferol is inactive by itself . It works by increasing the amount of calcium absorbed by the intestines and kidneys .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ergocalciferol change over time. Ergocalciferol significantly reduced temporal trends in HbA1c, IDAA1c, and TNF-α . The ergocalciferol treatment group had statistically significantly higher serum 25-hydroxyvitamin D at 6 months and 9 months than the placebo group .
Dosage Effects in Animal Models
The effects of ergocalciferol vary with different dosages in animal models. High concentrations of vitamin D2 (100,000 ng/ml) and D3 (10,000 ng/ml) affect the growth of A. salmonicida and decrease the viability of S. salar primary macrophages .
Metabolic Pathways
Ergocalciferol is involved in several metabolic pathways. It is synthesized from 7-DHC via lanosterol (D3) in land animals, 7-DHC via cycloartenol (D3) in plants, ergosterol via lanosterol (D2) in fungi, and 7-DHC or ergosterol (D3 or D2) in algae .
Transport and Distribution
Ergocalciferol is transported and distributed within cells and tissues. After the activation of the vitamin D receptor, some of the biological changes produced by ergocalciferol include mobilization and accretion of calcium and phosphorus in the bone, absorption of calcium and phosphorus in the intestine, and reabsorption of calcium and phosphorus in the kidney .
Subcellular Localization
It is known that the enzymes involved in the biosynthesis and regulation of ergocalciferol in yeast have been reported, and their subcellular locations have been studied .
Méthodes De Préparation
L'ergocalciférol est synthétisé par irradiation de l'ergostérol, qui est dérivé de levures et de champignons. Le processus implique l'exposition de l'ergostérol à la lumière ultraviolette, ce qui entraîne la formation d'this compound . Les méthodes de production industrielle impliquent souvent l'utilisation de la chromatographie liquide haute performance (CLHP) pour purifier le composé . De plus, des systèmes à libération contrôlée utilisant une conjugaison avec du chitosane glycolé ont été développés pour améliorer la délivrance de l'this compound .
Analyse Des Réactions Chimiques
L'ergocalciférol subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents de saponification et les solvants d'extraction liquide-liquide . Les principaux produits formés à partir de ces réactions sont divers métabolites hydroxylés, tels que la 25-hydroxyvitamine D et la 1,25-dihydroxyvitamine D, qui sont des formes biologiquement actives de la vitamine D .
Applications de la recherche scientifique
L'this compound a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé pour étudier les réactions photochimiques des stéroïdes. En biologie et en médecine, l'this compound est essentiel pour étudier le métabolisme de la vitamine D et ses effets sur l'homéostasie du calcium et du phosphate . Il est également utilisé dans le développement d'aliments enrichis en vitamine D et de produits pharmaceutiques . Des recherches récentes se sont concentrées sur l'encapsulation de l'this compound dans des nanoparticules afin d'améliorer sa stabilité et sa biodisponibilité .
Mécanisme d'action
L'this compound est une provitamine qui est convertie en sa forme active par hydroxylation dans le foie et les reins. Le métabolite actif, la 1,25-dihydroxyvitamine D, stimule l'absorption du calcium et du phosphate dans l'intestin grêle, favorise la sécrétion du calcium de l'os vers le sang et améliore la réabsorption du phosphate dans les tubules rénaux . Ce mécanisme est crucial pour maintenir une bonne minéralisation osseuse et une homéostasie calcique globale .
Comparaison Avec Des Composés Similaires
L'ergocalciférol est souvent comparé à la cholécalciférol (vitamine D3), une autre forme de vitamine D. Bien que les deux composés soient utilisés pour traiter la carence en vitamine D, la cholécalciférol est plus puissante et a une demi-vie plus longue que l'this compound . L'this compound est principalement dérivé de sources végétales, tandis que la cholécalciférol est synthétisée dans la peau lors de l'exposition au soleil . D'autres composés similaires comprennent le calcidiol et la calcitriol, qui sont des métabolites de la vitamine D3 et jouent un rôle dans le métabolisme du calcium et du phosphate .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Ergocalciferol involves the conversion of a precursor molecule, ergosterol, into the final product through a series of chemical reactions.", "Starting Materials": [ "Ergosterol", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Methyllithium", "Dimethylformamide", "Methoxyethanol", "Benzene", "Tetrahydrofuran", "Ethyl acetate", "Water" ], "Reaction": [ "Ergosterol is dissolved in methanol and treated with hydrochloric acid to form a mixture of ergosterol and its hydrochloride salt.", "The mixture is then treated with sodium hydroxide to deprotonate the hydrochloride salt and form ergosterol.", "Ergosterol is then reacted with sodium borohydride in the presence of acetic acid as a catalyst to form 22,23-dihydroergosterol.", "22,23-dihydroergosterol is then reacted with methyllithium in the presence of dimethylformamide to form 9,10-secosterol intermediate.", "The 9,10-secosterol intermediate is then reacted with methoxyethanol in the presence of benzene to form 9,10-secosterol methoxyethyl ether.", "9,10-secosterol methoxyethyl ether is then reacted with tetrahydrofuran in the presence of ethyl acetate to form 9,10-secosterol tetrahydrofuran ether.", "The final step involves the hydrolysis of 9,10-secosterol tetrahydrofuran ether in the presence of water to form Ergocalciferol." ] } | |
Numéro CAS |
50-14-6 |
Formule moléculaire |
C28H44O |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
(1S,3Z)-3-[(2E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13-/t20-,22+,25-,26+,27?,28+/m0/s1 |
Clé InChI |
MECHNRXZTMCUDQ-GXNDFQCXSA-N |
SMILES isomérique |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
SMILES canonique |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Apparence |
Ergocalciferol appears as odorless white crystals. Used as a dietary supplement and food additive. (EPA, 1998) |
Point d'ébullition |
Sublimes |
Color/Form |
Prisms from acetone White crystals Colorless crystals |
melting_point |
239 to 244 °F (EPA, 1998) 116.5 °C |
| 50-14-6 | |
Description physique |
Ergocalciferol appears as odorless white crystals. Used as a dietary supplement and food additive. (EPA, 1998) White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS] |
Pictogrammes |
Acute Toxic; Health Hazard |
Durée de conservation |
Deterioration of pure crystal is negligible after storage of /9 mo/ in amber evacuated ampuls at refrigerator temperature. /Vitamin D3/ Ergocalciferol decomposes on exposure to air and light, and preparations of the drug should be protected from air and light |
Solubilité |
Soluble in alcohol, chloroform, ether, and fatty oils. SOL IN FATTY ACIDS Solubility in acetone 69.5, benzene 10, hexane 1 (all in g/L, room temperature) In water, 50 mg/L at 25 °C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,4-dimethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368740.png)
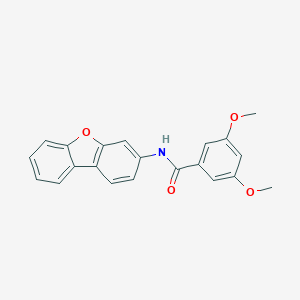
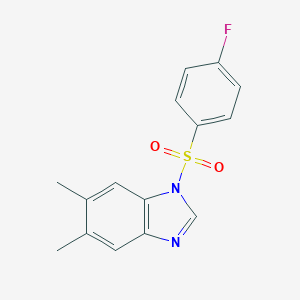
![1-[(4-ethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368745.png)

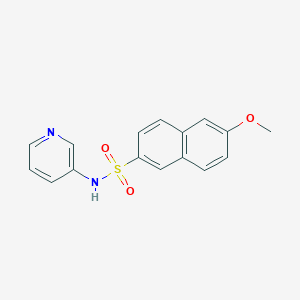
![1-[(2,5-diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368749.png)
![2-hydroxy-N'-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B368752.png)

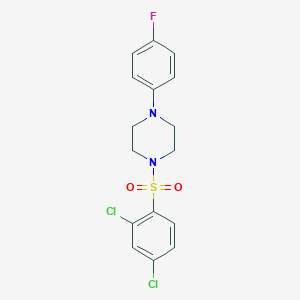
![4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B368759.png)
![N-[3-chloro-4-(2-furoylamino)phenyl]nicotinamide](/img/structure/B368770.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B368788.png)

